molecular formula C18H16N4O3S B2854908 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1235223-57-0

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2854908
CAS No.: 1235223-57-0
M. Wt: 368.41
InChI Key: IYRHPIIUDPGXEY-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound featuring a complex molecular structure with an imidazole core. The structure is characterized by a benzyl group at the N-1 position, a 3-nitrophenyl substituent at the C-5 position, and a thioacetamide functional group linked via a sulfur atom at the C-2 position . This specific arrangement of heterocyclic rings, electron-withdrawing nitro groups, and sulfur-based linkages is commonly explored in medicinal chemistry for constructing novel pharmacophores. Compounds with imidazole and related heterocyclic scaffolds, such as 1,3,4-oxadiazoles, are under extensive investigation for their potential to interact with various biological targets . Specifically, such hybrid molecules have demonstrated mechanisms of action that include the inhibition of key enzymes and proteins involved in disease proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, structurally similar acetamide derivatives incorporating benzimidazole motifs have shown significant bioactivity in research models, attenuating neuroinflammation and oxidative stress, which highlights the potential research value of this chemical class in neurodegenerative studies . This product is intended for research purposes by qualified personnel in a laboratory setting only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c19-17(23)12-26-18-20-10-16(14-7-4-8-15(9-14)22(24)25)21(18)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRHPIIUDPGXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of thioacetamide-linked imidazole derivatives. Below is a detailed comparison with structurally related analogs from the evidence:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Reported Activity/IC₅₀ (µg/mL) Reference
2-((1-Benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (Target) Imidazole-thioacetamide Benzyl, 3-nitrophenyl N/A* -
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) Imidazole-thioacetamide 4-Bromophenyl, benzofuran IMPDH inhibition (96% yield)
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole-thioacetamide 4-Bromophenyl, triazole α-Glucosidase inhibition
N-(4-Bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole-thioacetamide 4-Bromophenyl, triazinoindole Hit identification (95% purity)
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-imidazol-2-yl]thio]acetamide Imidazole-benzothiazole-thioacetamide Benzothiazole, 4-methylphenyl Cytotoxicity (IC₅₀: 15.67)

*No direct pharmacological data for the target compound is available in the evidence.

Structural Variations and Implications

  • Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound may enhance electrophilicity and binding to enzymatic targets compared to bromophenyl (e.g., compound 21) or methylphenyl (e.g., compound 9d) analogs .
  • Linker Flexibility: The thioacetamide bridge in the target compound is structurally analogous to compounds 9c and 21, which showed activity against α-glucosidase and IMPDH, respectively.

Q & A

Q. What are the key synthetic pathways for 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, and how are critical intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole Ring Formation : Condensation of 3-nitrobenzaldehyde with benzylamine and thioglycolic acid under reflux in ethanol to form the imidazole core.

Thioether Linkage : Reaction of the imidazole intermediate with chloroacetyl chloride, followed by substitution with a thiol group.

Acetamide Functionalization : Coupling with acetamide derivatives via nucleophilic acyl substitution .
Intermediate Characterization :

  • Thin-layer chromatography (TLC) monitors reaction progress.
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms intermediate structures .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton and carbon environments (e.g., benzyl protons at δ 4.8–5.2 ppm, nitrophenyl aromatic protons at δ 7.5–8.3 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 436.3) .
  • Elemental Analysis : Confirms purity by matching calculated vs. experimental C, H, N, S percentages .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield and purity of this compound in multi-step syntheses?

Methodological Answer:

  • Temperature Control : Maintain reflux at 80–90°C during imidazole formation to minimize side products .
  • Catalyst Use : Employ triethylamine or DMAP to accelerate acetamide coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
  • Continuous Flow Reactors : For industrial-scale synthesis, these systems enhance mixing and reduce reaction time, increasing yield by ~20% .

Q. What strategies are effective in analyzing contradictory biological activity data across studies involving structurally similar imidazole-thioacetamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (Table 1).
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent interference (e.g., DMSO < 0.1%) .
  • Molecular Docking : Resolve discrepancies by modeling interactions with target proteins (e.g., tyrosine kinase inhibition vs. nitro group positioning) .

Q. Table 1: Substituent Effects on Biological Activity

Derivative StructureKey SubstituentIC50 (µg/mL)Notes
3-Nitrophenyl (target compound)-NO₂ at C31.61 ± 0.2High kinase inhibition
4-Methoxyphenyl analog-OCH₃ at C410–30Reduced solubility
3,4-Dichlorophenyl analog-Cl at C3/C4>1000Poor metabolic stability

Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Use shake-flask method in PBS (pH 7.4) .
    • Microsomal Stability : Incubate with liver microsomes; quantify parent compound via HPLC .
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer intravenously (5 mg/kg) to rodents; measure plasma concentration over 24h .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How can conflicting reports on antimicrobial efficacy be resolved?

Methodological Answer:

  • Replicate Assays : Test against standardized strains (e.g., S. aureus ATCC 25923) using broth microdilution .
  • Check Substituent Variability : Analogues with electron-withdrawing groups (e.g., -NO₂) show enhanced Gram-negative activity vs. electron-donating groups (e.g., -OCH₃) .
  • Synergistic Studies : Combine with β-lactam antibiotics to assess potentiation effects .

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